HMG-CoA Reductase Inhibitory Activity: 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric Acid Versus Lovastatin
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid demonstrates measurable but extremely weak inhibitory activity against HMG-CoA reductase, with IC50 values ranging from 2.4 × 10⁵ nM (240 μM) to 7.8 × 10⁵ nM (780 μM) depending on the specific lipid synthesis endpoint measured [1]. In contrast, the clinically established HMG-CoA reductase inhibitor lovastatin exhibits IC50 values in the low nanomolar range (~2–11 nM) in comparable rat liver microsomal assays [2]. The approximately 10⁵-fold difference in potency establishes this compound as unequivocally distinct from therapeutic HMG-CoA reductase inhibitors.
| Evidence Dimension | HMG-CoA reductase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2.4 × 10⁵ nM (240 μM) for nonsaponifiable lipid synthesis; 5.7 × 10⁵ nM (570 μM) for total lipid synthesis; 7.8 × 10⁵ nM (780 μM) for fatty acid synthesis |
| Comparator Or Baseline | Lovastatin: IC50 ≈ 2–11 nM in rat liver microsomal HMG-CoA reductase assays |
| Quantified Difference | ~10⁵-fold lower potency (i.e., 100,000-fold weaker inhibition) compared to lovastatin |
| Conditions | CD rat liver microsomal-cytosol fraction; [2-¹⁴C]acetate substrate incorporation; nonsaponifiable lipid, total lipid, and fatty acid synthesis endpoints |
Why This Matters
This compound serves as a weak HMG-CoA reductase inhibitor, positioning it as a potential negative control or tool compound for mechanistic studies where potent inhibition must be avoided, distinct from therapeutic statins.
- [1] BindingDB BDBM50009728. IC50 values: 2.40E+5 nM, 5.70E+5 nM, 7.80E+5 nM in CD rat liver microsomal-cytosol HMG-CoA reductase assays. View Source
- [2] Alberts AW, et al. Proc Natl Acad Sci USA. 1980;77(7):3957-3961. Mevinolin: a highly potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase. View Source
